

Spectroscopic Profile of 2-Methyl-3-phenylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methyl-3-phenylpropanoic acid*

Cat. No.: B086812

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-3-phenylpropanoic acid** (also known as α -methylhydrocinnamic acid). The information presented herein is essential for the structural elucidation, identification, and quality control of this compound in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ^1H NMR, ^{13}C NMR, Infrared, and Mass spectra of **2-Methyl-3-phenylpropanoic acid**.

Table 1: ^1H NMR Spectral Data of **2-Methyl-3-phenylpropanoic acid** (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
11.14	Broad Signal	1H	-	-COOH
7.30	m	2H	-	Aromatic H
7.20	m	3H	-	Aromatic H
3.08	dd	1H	13.3, 6.3	-CH ₂ -
2.77	sextet-like	1H	-	-CH-
2.68	dd	1H	13.4, 8.0	-CH ₂ -
1.18	d	3H	6.9	-CH ₃

Data sourced from Vera et al. (2018).[\[1\]](#)

Table 2: ^{13}C NMR Spectral Data of **2-Methyl-3-phenylpropanoic acid** (101 MHz, CDCl_3)

Chemical Shift (δ) ppm	Carbon Assignment
182.00	C=O
139.10	Aromatic C (quaternary)
129.09	Aromatic CH
128.51	Aromatic CH
126.52	Aromatic CH
41.24	-CH-
39.39	-CH ₂ -
16.59	-CH ₃

Data sourced from Vera et al. (2018).[\[1\]](#)

Table 3: Infrared (IR) Absorption Data for **2-Methyl-3-phenylpropanoic acid** (ATR, neat)

Wavenumber (cm ⁻¹)	Description	Functional Group
3086-2557	Broad band	O-H stretch
1698	Strong	C=O stretch
1453	Medium	C-H bend (CH ₃)
1249, 1230	Medium	C-O stretch / O-H bend
941	Medium, broad	O-H bend (out-of-plane)
740, 702	Strong	C-H bend (out-of-plane, aromatic)

Data sourced from Vera et al. (2018).[\[1\]](#)

Table 4: Mass Spectrometry (EI-MS) Data for **2-Methyl-3-phenylpropanoic acid**

m/z	Proposed Fragment	Relative Abundance
164	[M] ⁺	Molecular Ion
118	[M - HCOOH] ⁺	High
91	[C ₇ H ₇] ⁺	Base Peak
77	[C ₆ H ₅] ⁺	Medium
65	[C ₅ H ₅] ⁺	Medium

Data sourced from Vera et al. (2018).[\[1\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2-Methyl-3-phenylpropanoic acid** was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane

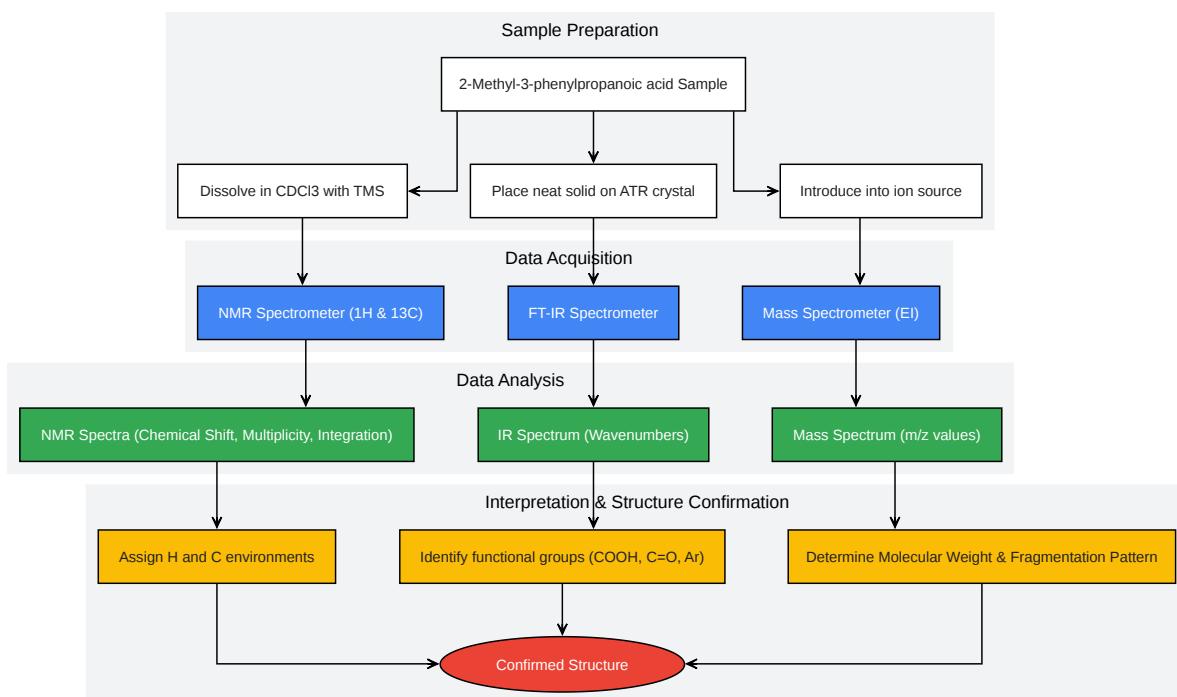
(TMS) as an internal standard (0.00 ppm).

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.
- ^1H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: The spectrum was recorded with proton decoupling to simplify the spectrum to single lines for each carbon environment. A sufficient number of scans and a suitable relaxation delay were used to ensure the detection of all carbon signals, including the quaternary carbon.
- Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: The IR spectrum was obtained using the Attenuated Total Reflectance (ATR) technique with the neat solid sample. A small amount of the solid compound was placed directly onto the ATR crystal.
- Instrumentation: An FT-IR spectrometer equipped with an ATR accessory was used.
- Data Acquisition: The spectrum was recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the clean, empty ATR crystal was acquired and automatically subtracted from the sample spectrum. Multiple scans were averaged to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum was presented as transmittance versus wavenumber (cm^{-1}).

Electron Ionization Mass Spectrometry (EI-MS)


- Sample Introduction: A small amount of the sample was introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

- Ionization: The sample was vaporized and then bombarded with a beam of electrons with an energy of 70 eV. This caused the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) were accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- Detection: The separated ions were detected, and their abundance was recorded to generate a mass spectrum, which is a plot of relative intensity versus the m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of spectroscopic data for the structural elucidation of **2-Methyl-3-phenylpropanoic acid**.

Spectroscopic Analysis Workflow for 2-Methyl-3-phenylpropanoic acid

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 18-101 Merbouh [edu.utsunomiya-u.ac.jp]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-3-phenylpropanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086812#spectroscopic-data-of-2-methyl-3-phenylpropanoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com